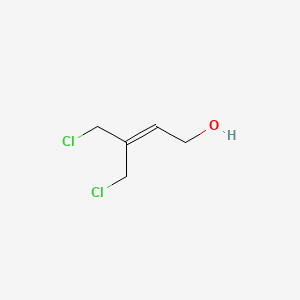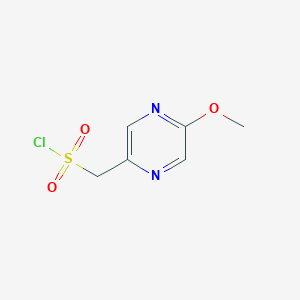![molecular formula C15H21NO3 B14025351 tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of a furan ring and a spirocyclic azaspiroheptane core, which imparts distinct chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing both furan and azaspiroheptane moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rates and improve the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azaspiroheptane core can be reduced to form different nitrogen-containing compounds.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azaspiroheptane core can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and azaspiroheptane core can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Uniqueness
tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the furan ring, which imparts additional reactivity and potential biological activity compared to other spirocyclic compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 3-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-15(7-5-8-15)12(16)11-6-4-9-18-11/h4,6,9,12H,5,7-8,10H2,1-3H3 |
InChI Key |
LFPXSDQLGVEGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C3=CC=CO3)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


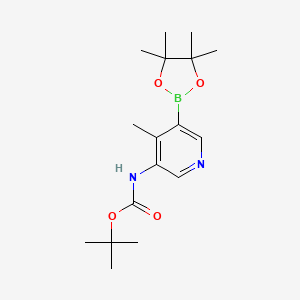
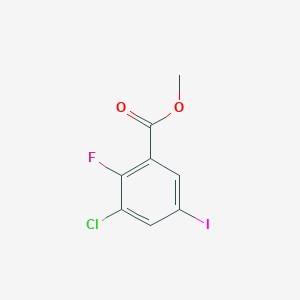
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
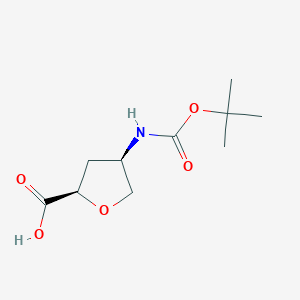
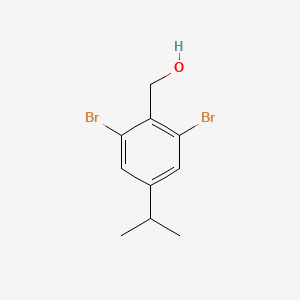
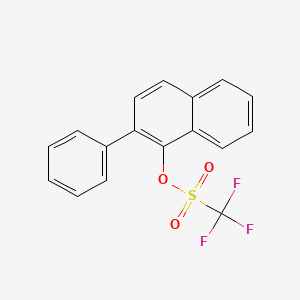
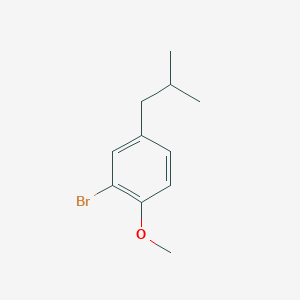
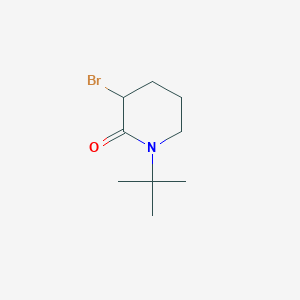
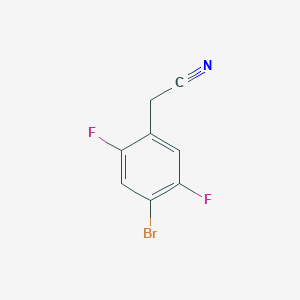

![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
